

Myrtanyl acetate CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Myrtanyl acetate

Cat. No.: B1616863

[Get Quote](#)

An In-depth Technical Guide to Myrtanyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrtanyl acetate, a monoterpenoid ester with the molecular formula C₁₂H₂₀O₂, is a significant constituent of the essential oils of various aromatic plants, notably those from the Myrtaceae family. This document provides a comprehensive technical overview of **myrtanyl acetate**, including its chemical and physical properties, analytical methodologies for its characterization, and a review of its known biological activities. Detailed experimental protocols for its synthesis, analysis, and biological evaluation are presented to facilitate further research and development. This guide is intended to be a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

Myrtanyl acetate is a colorless to pale yellow liquid. It is a bicyclic monoterpenoid and exists as various stereoisomers. The properties of **myrtanyl acetate** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C12H20O2	[1] [2]
Molecular Weight	196.29 g/mol	[1]
CAS Number	29021-36-1 (for the general compound)	[1] [2]
	90934-53-5 (for (-)-trans-myrtanyl acetate)	
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	232.00 to 233.00 °C at 760.00 mm Hg	[2]
Density	0.990 g/mL at 20 °C	
Refractive Index	1.47000 to 1.47600 at 20.00 °C	[2]
Solubility	Soluble in alcohol; Insoluble in water	[2]
Vapor Pressure	0.058000 mmHg at 25.00 °C (estimated)	[2]
Flash Point	194.00 °F (90.00 °C)	[2]

Synthesis and Analysis

Synthesis Protocol: Esterification of Myrtanol

Myrtanyl acetate can be synthesized in the laboratory through the Fischer esterification of myrtanol with acetic acid, or more efficiently, by the acylation of myrtanol with acetic anhydride.

Materials:

- Myrtanol
- Acetic anhydride

- Pyridine (as a catalyst and scavenger for the acetic acid byproduct)
- Diethyl ether (for extraction)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- In a round-bottom flask, dissolve myrtanol in an excess of pyridine.
- Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure the reaction goes to completion.
- Cool the reaction mixture and pour it into a separatory funnel containing diethyl ether and water.
- Wash the organic layer sequentially with water, 1M HCl (to remove pyridine), and saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude **myrtanyl acetate**.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Protocols

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the identification and quantification of **myrtanyl acetate** in complex mixtures like essential oils.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.

Typical GC Conditions:

Parameter	Value
Column	BP-1 (non-polar) or BP-20 (polar) capillary column (e.g., 50 m x 0.22 mm x 0.25 µm)
Carrier Gas	Helium
Injector Temperature	250 °C
Oven Temperature Program	Initial temperature of 60°C, ramped to 220°C at a rate of 2°C/min, and held for 20 minutes.
MS Detector	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-400

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used for the structural elucidation of **myrtanyl acetate**. Spectral data can be found in public databases such as PubChem.

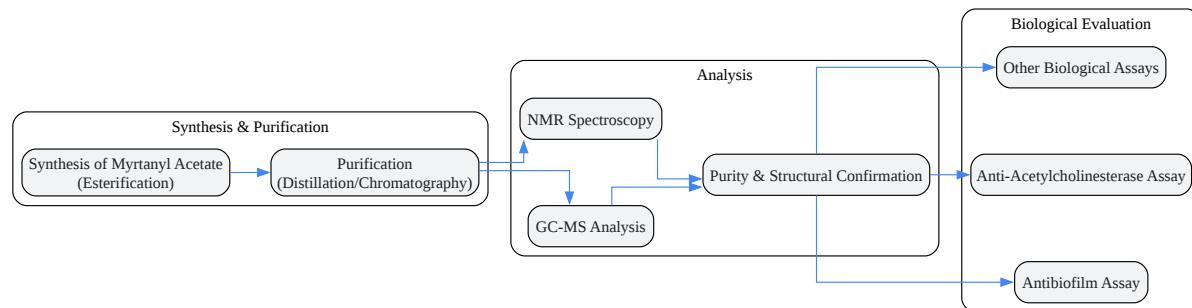
Biological Activities and Experimental Protocols

Myrtanyl acetate is a major component of the essential oil of *Myrtus communis*, which has demonstrated several biological activities.

Antibiofilm Activity

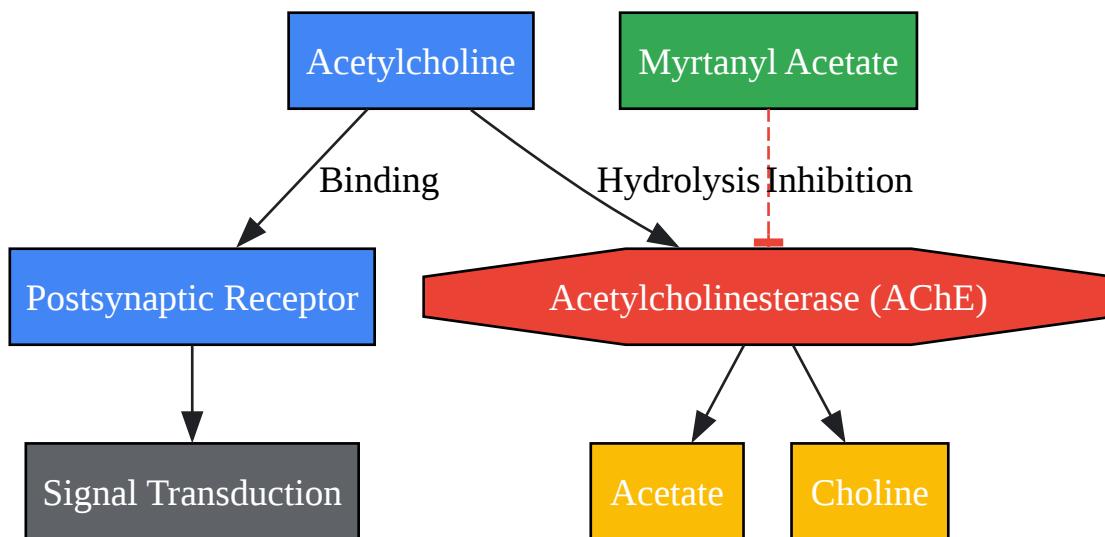
Experimental Protocol Outline:

- Bacterial Strains: Use relevant pathogenic bacterial strains known for biofilm formation (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*).
- Biofilm Inhibition Assay:
 - In a 96-well microtiter plate, add a diluted overnight bacterial culture to each well.
 - Add varying concentrations of **myrtanyl acetate** to the wells.
 - Incubate the plate to allow for biofilm formation.
 - After incubation, wash the wells to remove planktonic bacteria.
 - Stain the remaining biofilm with a suitable dye (e.g., crystal violet).
 - Solubilize the dye and measure the absorbance to quantify the biofilm.
- Metabolic Activity of Biofilm Cells:
 - Treat pre-formed biofilms with different concentrations of **myrtanyl acetate**.
 - Assess the metabolic activity of the remaining viable cells using an MTT assay.


Anti-Acetylcholinesterase Activity

Experimental Protocol Outline (Ellman's Method):

- Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), acetylcholinesterase (AChE) enzyme, and a suitable buffer (e.g., phosphate buffer).
- Assay Procedure:
 - In a 96-well plate, add the buffer, DTNB, and different concentrations of **myrtanyl acetate**.
 - Add the AChE enzyme and incubate.
 - Initiate the reaction by adding the substrate, acetylthiocholine iodide.


- The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
- Measure the absorbance of the yellow product kinetically at a specific wavelength (e.g., 412 nm).
- Calculate the percentage of enzyme inhibition.

Diagrams

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis, analysis, and biological evaluation of **myrtanyl acetate**.

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of action for the anti-acetylcholinesterase activity of **myrtanyl acetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Myrtenal and Myrtanal as Auxiliaries in the Synthesis of Some C,P-Stereogenic Hydroxyphosphine Oxides and Hydroxyphosphine-Boranes Possessing up to Four Contiguous Centers of Chirality [mdpi.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Myrtanyl acetate CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1616863#myrtanyl-acetate-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b1616863#myrtanyl-acetate-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com